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molecular formula C14H15N7O B8584748 2-(2-oxo-2-piperazin-1-ylethyl)-5-(tetrazol-1-yl)benzonitrile

2-(2-oxo-2-piperazin-1-ylethyl)-5-(tetrazol-1-yl)benzonitrile

Cat. No. B8584748
M. Wt: 297.32 g/mol
InChI Key: RPNJMZVSOLEXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056859B2

Procedure details

To a solution of tert-butyl 4-{[2-cyano-4-(1H-tetrazol-1-yl)phenyl]acetyl}piperazine-1-carboxylate (160 mg, 0.4 mmol) in 10 mL of dioxane was added 10 mL of 5 M HCl/EtOH, then the mixture was stirred at room temperature for 3 h. The solvent was removed under reduce pressure. The crude compound was suspension in 20 mL of MeCN and added Na2CO3 (102 mg, 0.96 mmol), then the mixture was stirred at room temperature overnight. After filtration, the filtrate was concentrated in vacua to give crude 2-[2-oxo-2-(piperazin-1-yl)ethyl]-5-(1H-tetrazol-1-yl)benzonitrile, which was used for next step without further purification.
Name
tert-butyl 4-{[2-cyano-4-(1H-tetrazol-1-yl)phenyl]acetyl}piperazine-1-carboxylate
Quantity
160 mg
Type
reactant
Reaction Step One
Name
HCl EtOH
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
102 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[C:7]([N:9]2[CH:13]=[N:12][N:11]=[N:10]2)[CH:6]=[CH:5][C:4]=1[CH2:14][C:15]([N:17]1[CH2:22][CH2:21][N:20](C(OC(C)(C)C)=O)[CH2:19][CH2:18]1)=[O:16])#[N:2].Cl.CCO.C([O-])([O-])=O.[Na+].[Na+]>O1CCOCC1>[O:16]=[C:15]([N:17]1[CH2:18][CH2:19][NH:20][CH2:21][CH2:22]1)[CH2:14][C:4]1[CH:5]=[CH:6][C:7]([N:9]2[CH:13]=[N:12][N:11]=[N:10]2)=[CH:8][C:3]=1[C:1]#[N:2] |f:1.2,3.4.5|

Inputs

Step One
Name
tert-butyl 4-{[2-cyano-4-(1H-tetrazol-1-yl)phenyl]acetyl}piperazine-1-carboxylate
Quantity
160 mg
Type
reactant
Smiles
C(#N)C1=C(C=CC(=C1)N1N=NN=C1)CC(=O)N1CCN(CC1)C(=O)OC(C)(C)C
Name
HCl EtOH
Quantity
10 mL
Type
reactant
Smiles
Cl.CCO
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
102 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacua

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O=C(CC1=C(C#N)C=C(C=C1)N1N=NN=C1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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